molecular formula C9H10N2O5S B14635111 N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide CAS No. 54029-50-4

N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide

Katalognummer: B14635111
CAS-Nummer: 54029-50-4
Molekulargewicht: 258.25 g/mol
InChI-Schlüssel: SIVNUUNPXWLKGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide is a chemical compound with the molecular formula C9H10N2O5S It is characterized by the presence of a methanesulfonyl group and a nitrophenyl group attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-(Methanesulfonyl)-2-aminophenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(Methanesulfonyl)-2-nitrobenzoic acid and acetamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro and methanesulfonyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Nitrophenyl)acetamide: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.

    4-Nitroacetanilide: Similar structure but without the methanesulfonyl group, leading to different chemical properties and reactivity.

    Methanesulfonamide: Contains the methanesulfonyl group but lacks the nitrophenyl and acetamide moieties.

Uniqueness

N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide is unique due to the presence of both the methanesulfonyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

54029-50-4

Molekularformel

C9H10N2O5S

Molekulargewicht

258.25 g/mol

IUPAC-Name

N-(4-methylsulfonyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C9H10N2O5S/c1-6(12)10-8-4-3-7(17(2,15)16)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)

InChI-Schlüssel

SIVNUUNPXWLKGW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.